molecular formula C12H16FN3O3 B13714274 1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine

1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine

Katalognummer: B13714274
Molekulargewicht: 269.27 g/mol
InChI-Schlüssel: CVQDPTKKORHAJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Vorbereitungsmethoden

The synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Methoxylation: Introduction of a methoxy group.

    Piperazine Formation: Formation of the piperazine ring.

    Methylation: Addition of a methyl group to the piperazine ring.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine can be compared with similar compounds such as:

  • 1-(2-Fluoro-5-methoxyphenyl)-4-methylpiperazine
  • 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
  • 1-(2-Fluoro-5-methoxy-4-nitrophenyl)piperazine

These compounds share structural similarities but differ in specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H16FN3O3

Molekulargewicht

269.27 g/mol

IUPAC-Name

1-(2-fluoro-5-methoxy-4-nitrophenyl)-4-methylpiperazine

InChI

InChI=1S/C12H16FN3O3/c1-14-3-5-15(6-4-14)10-8-12(19-2)11(16(17)18)7-9(10)13/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

CVQDPTKKORHAJK-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=CC(=C(C=C2F)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.